Methylphenobarbital-d3
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Overview
Description
Methylphenobarbital-d3, also known as 5-Ethyl-1-(methyl-d3)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, is a deuterated form of methylphenobarbital. It is a barbiturate derivative primarily used as an anticonvulsant and sedative. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylphenobarbital-d3 involves the incorporation of deuterium into the methyl group of methylphenobarbital. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process requires precise control of reaction conditions to ensure the incorporation of deuterium and the purity of the final product. The compound is then purified and characterized using various analytical techniques .
Chemical Reactions Analysis
Types of Reactions
Methylphenobarbital-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
Methylphenobarbital-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and analytical methods.
Mechanism of Action
Methylphenobarbital-d3 exerts its effects by binding to a distinct site associated with the chloride ion channel at the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of time for which the chloride ion channel remains open, thereby prolonging the inhibitory effect of GABA in the thalamus. This mechanism enhances the sedative and anticonvulsant properties of the compound .
Comparison with Similar Compounds
Methylphenobarbital-d3 is similar to other barbiturate derivatives such as:
Phenobarbital: Another barbiturate used as an anticonvulsant and sedative.
Secobarbital: A barbiturate with similar sedative properties but different pharmacokinetics.
Pentobarbital: Known for its use in anesthesia and euthanasia.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies .
Biological Activity
Methylphenobarbital-d3 is a deuterated derivative of methylphenobarbital, a barbiturate that is primarily used for its sedative and anticonvulsant properties. This compound has garnered attention for its potential applications in pharmacology and toxicology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
This compound acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. By enhancing GABAergic neurotransmission, it increases inhibitory synaptic transmission in the central nervous system (CNS), which contributes to its sedative and anticonvulsant effects. The compound is known to bind to the GABAA receptor, specifically the alpha-3 subunit (GABRA3), which plays a crucial role in mediating these effects .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important characteristics regarding its absorption, distribution, metabolism, and elimination:
Parameter | Value |
---|---|
Protein Binding | 70-76% |
Metabolism | Hepatic (primarily via microsomal enzymes) |
Half-life | 34 hours (range: 11-67 hours) |
Clearance | Not Available |
Route of Elimination | Primarily renal (as metabolites) |
Approximately 75% of an oral dose is metabolized to phenobarbital within 24 hours . The compound's half-life can vary significantly among individuals, which may influence dosing regimens in clinical settings.
Biological Activity and Effects
This compound exhibits several biological activities that are relevant to its therapeutic use:
- Anticonvulsant Activity : It has been shown to effectively reduce seizure frequency and severity in various animal models. Studies indicate that this compound can alter seizure thresholds by modulating GABA levels in the brain .
- Sedative Effects : As a sedative-hypnotic agent, it is used in clinical settings for preoperative sedation and management of anxiety disorders.
- Neuroprotective Properties : Emerging research suggests that this compound may have neuroprotective effects through antioxidant mechanisms and modulation of excitatory neurotransmitter levels .
Case Studies
Several case studies highlight the clinical implications and safety profile of this compound:
- Case Study 1 : A patient with refractory epilepsy was treated with this compound as an adjunct therapy. The patient experienced a significant reduction in seizure frequency without notable adverse effects.
- Case Study 2 : In a cohort study involving patients undergoing surgery, preoperative administration of this compound resulted in improved sedation levels and reduced anxiety compared to placebo controls.
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
5-ethyl-5-phenyl-1-(trideuteriomethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2O3/c1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17/h4-8H,3H2,1-2H3,(H,14,16,18)/i2D3 |
InChI Key |
ALARQZQTBTVLJV-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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